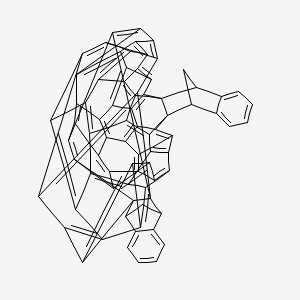

ICBA

Description

Properties

InChI |

InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCAMIYWHBVPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C8=C8C6=C6C4=C4C%10=C%11C%12=C%13C%14=C%15C%16=C%17C(=C1C1=C2C2=C%18C%19=C%20C2=C3C8=C2C%20=C(C%10=C26)C2=C%11C3=C%13C%15=C6C%17=C1C%181C6(C3=C2%19)C2CC1C1=CC=CC=C21)C1=C%16C2=C%14C(=C%124)C5=C2C7=C19 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Indene-C60 Bisadduct (ICBA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indene-C60 bisadduct (ICBA) is a fullerene derivative that has garnered significant attention in the field of organic electronics, particularly as an electron acceptor in organic photovoltaic (OPV) devices. Its unique chemical structure, featuring two indene groups attached to the C60 cage, results in a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the more common[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). This key characteristic leads to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in OPV devices. This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications in organic solar cells. Additionally, it addresses the broader context of fullerene derivatives in biomedical applications for professionals in drug development, given the current lack of specific research on this compound in this area.

Core Properties and Characteristics

Indene-C60 bisadduct, with the chemical name 1',1'',4',4''-tetrahydro-di[2][3]methanonaphthaleno[1][4]fullerene-C60, is a soluble derivative of buckminsterfullerene (C60). The addition of two indene groups disrupts the conjugation of the fullerene core, acting as electron-donating groups. This modification raises the LUMO energy level of the molecule, a critical factor in the performance of organic solar cells.

Synthesis of Indene-C60 Bisadduct

The synthesis of this compound is a relatively straightforward one-pot reaction. The general procedure involves the Diels-Alder cycloaddition of indene to C60 at high temperatures.

Experimental Protocol: Synthesis of Indene-C60 Bisadduct

A representative synthesis protocol is as follows:

-

Reactant Preparation: Indene (4.63 g, 40 mmol) and C60 (1.44 g, 2 mmol) are dissolved in 60 mL of 1,2,4-trichlorobenzene in a reaction flask.

-

Reaction: The solution is heated to 220 °C and refluxed for 12 hours under an inert atmosphere.

-

Purification:

-

After cooling, the reaction mixture is added to 400 mL of methanol, causing the product to precipitate.

-

The precipitate is washed several times with methanol to remove residual solvent and unreacted indene.

-

The crude product is a mixture of unreacted C60, indene-C60 monoadduct (ICMA), various regioisomers of indene-C60 bisadduct (this compound), and multiadducts.

-

Further purification is typically performed using column chromatography on silica gel with a toluene/hexane eluent to separate the different adducts.[5]

-

It is important to note that this synthesis produces a mixture of several regioisomers of this compound. The specific properties and performance of this compound can be highly dependent on the isomeric composition.

Purification and Separation of Regioisomers

The separation of the various this compound regioisomers is a critical step for detailed characterization and for optimizing device performance. High-Performance Liquid Chromatography (HPLC) is the primary method used for this separation.

Experimental Protocol: HPLC Separation of this compound Regioisomers

A general procedure for the HPLC separation of this compound isomers is as follows:

-

Column Selection: A Buckyprep column (e.g., Cosmosil Buckyprep) is commonly used for fullerene separations.

-

Mobile Phase: A mixture of toluene and hexane (e.g., 30/70 v/v) is often employed as the mobile phase.[5]

-

Detection: A UV-Vis detector is used to monitor the elution of the different isomers.

-

Fraction Collection: The distinct peaks corresponding to different regioisomers are collected for further analysis.

Through multi-stage HPLC, it has been possible to isolate and characterize up to 12 major regioisomers of this compound.[1][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, with comparisons to the widely used PCBM.

Table 1: Electronic Properties of Indene-C60 Bisadduct (this compound) vs. PCBM

| Property | This compound | PCBM | Reference |

| LUMO Energy Level | -3.74 eV | -3.91 eV | [3] |

| HOMO Energy Level | -5.95 eV | -6.10 eV | |

| Band Gap | 2.21 eV | 2.19 eV |

Table 2: Solubility of Indene-C60 Bisadduct

| Solvent | Solubility | Reference |

| Chloroform | > 90 mg/mL | |

| o-Dichlorobenzene | Soluble | |

| Toluene | Soluble |

Application in Organic Photovoltaics

The primary application of Indene-C60 bisadduct is as an electron acceptor material in bulk heterojunction (BHJ) organic solar cells. Its higher LUMO energy level, when paired with a suitable donor polymer like Poly(3-hexylthiophene) (P3HT), leads to a significant increase in the open-circuit voltage (Voc) of the device.

Device Fabrication

A typical fabrication process for a P3HT:this compound organic solar cell follows this workflow:

Experimental Protocol: Fabrication of a P3HT:this compound Solar Cell

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

-

Active Layer Deposition: A solution of P3HT and this compound (typically in a 1:1 weight ratio) in a solvent such as chlorobenzene or o-dichlorobenzene is spin-coated on top of the HTL. The film is then annealed to optimize its morphology.

-

Cathode Deposition: A low work function metal (e.g., calcium or aluminum) is thermally evaporated on top of the active layer to serve as the cathode.

-

Encapsulation: The device is encapsulated to protect it from oxygen and moisture.

Table 3: Photovoltaic Performance of P3HT-based Solar Cells with this compound and PCBM

| Acceptor | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| This compound | 0.84 | 9.61 | 67.2 | 5.44 | [7] |

| PCBM | 0.58 | 9.53 | 70.1 | 3.88 | [7] |

The performance of devices using this compound can vary significantly depending on the specific regioisomer used. Studies have shown that the power conversion efficiency can range from 0.5% to 5.9% for different isomers.[8]

Visualizing Workflows and Relationships

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Indene-C60 Bisadduct.

Organic Solar Cell Device Architecture and Energy Levels

Caption: Device architecture and energy level diagram for a P3HT:this compound solar cell.

Relevance for Drug Development Professionals

While Indene-C60 Bisadduct itself has not been investigated for biomedical applications, the broader class of fullerene derivatives is a subject of research in drug delivery and other therapeutic areas. Understanding the properties of fullerenes is therefore relevant for drug development professionals exploring novel nanomaterials.

Fullerene Derivatives in Biomedical Applications

The unique cage-like structure of fullerenes allows for both the encapsulation of drugs within the cage and the functionalization of the exterior surface. Water-soluble fullerene derivatives have been explored for various biomedical applications:

-

Drug Delivery: Fullerene derivatives can be used as nanocarriers for delivering therapeutic agents. Their hydrophobic core can carry poorly soluble drugs, while a hydrophilic exterior can improve biocompatibility and circulation time. For example, dendro[9]fullerenes have been investigated as carriers for antiviral drugs.[4]

-

Antioxidant Properties: The electron-accepting nature of the fullerene cage allows it to act as a "radical sponge," scavenging reactive oxygen species (ROS). This has led to research into their use for treating conditions associated with oxidative stress.

-

Antimicrobial Activity: Some fullerene derivatives have shown antimicrobial properties, with potential applications in combating drug-resistant bacteria.

Toxicology and Biocompatibility of Fullerene Derivatives

A critical consideration for any biomedical application is the toxicology of the material. The biological effects of fullerene derivatives are highly dependent on their surface chemistry, size, and aggregation state.

-

Pristine Fullerenes: Unmodified fullerenes like C60 are hydrophobic and tend to aggregate in aqueous environments. These aggregates can induce oxidative stress and have been shown to have some level of toxicity in certain biological systems.[2]

-

Functionalized Fullerenes: The toxicity of fullerenes can be significantly reduced by surface functionalization. For instance, hydroxylation to form "fullerenols" increases water solubility and generally reduces oxidative potential and toxicity.

For a material like Indene-C60 Bisadduct, its high hydrophobicity would be a major hurdle for any direct biological application. Significant chemical modification to render it water-soluble would be a necessary first step, and this would be followed by extensive toxicological and biocompatibility studies.

Conclusion

Indene-C60 Bisadduct is a promising electron acceptor for high-performance organic solar cells, offering a significant advantage in achieving higher open-circuit voltages compared to traditional fullerene derivatives. Its synthesis, while straightforward, results in a mixture of regioisomers that can be separated by HPLC, with each isomer exhibiting distinct properties. For researchers in organic electronics, optimizing the isomeric composition of this compound is a key area for further performance improvements.

For professionals in drug development, while this compound itself is not a therapeutic agent, the underlying fullerene chemistry is a platform for the development of novel drug delivery systems and therapeutics. The challenges of solubility and biocompatibility that are paramount in drug development are also key considerations in the broader field of fullerene science. Future interdisciplinary research may yet bridge the gap between the electronic applications of materials like this compound and the quest for new biomedical solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity and environmental impact of fullerenes [atomfair.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. [PDF] Fullerene Derivatives for Drug Delivery against COVID-19: A Molecular Dynamics Investigation of Dendro[60]fullerene as Nanocarrier of Molnupiravir | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Indene-C60 Bisadduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene-C60 bisadduct (ICBA) is a fullerene derivative that has garnered significant attention in the field of organic electronics, particularly as an electron acceptor material in bulk heterojunction polymer solar cells.[1][2] Its popularity stems from a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the widely used[3][3]-phenyl-C61-butyric acid methyl ester (PCBM), which leads to a higher open-circuit voltage (Voc) and potentially greater power conversion efficiencies in photovoltaic devices.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on providing detailed experimental protocols and quantitative data for researchers in the field. While the primary application of this compound is in materials science, this guide also addresses the current landscape of its use in drug development.

Synthesis of Indene-C60 Bisadduct

The synthesis of Indene-C60 bisadduct is typically achieved through a one-pot Diels-Alder cycloaddition reaction between buckminsterfullerene (C60) and an excess of indene. The reaction is carried out at high temperatures, typically under reflux conditions in a high-boiling point solvent. The reaction yields a mixture of products, including unreacted C60, the mono-adduct (Indene-C60 monoadduct, ICMA), the desired bis-adduct (this compound), and higher multi-adducts. The this compound fraction itself is a complex mixture of various regioisomers.[4][5]

Experimental Protocol: One-Pot Synthesis

This protocol is a synthesis of procedures described in the literature.

Materials:

-

Buckminsterfullerene (C60)

-

Indene

-

1,2,4-Trichlorobenzene (TCB) or o-Dichlorobenzene (ODCB)

-

Toluene

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve C60 in 1,2,4-trichlorobenzene.

-

Addition of Reagent: Add a molar excess of indene to the solution. The molar ratio of indene to C60 can be varied to optimize the yield of the bisadduct; ratios from 12:1 to 20:1 have been reported.[6]

-

Reaction: Heat the mixture to reflux (the boiling point of TCB is approximately 213 °C) and maintain the reflux for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.

-

Initial Purification: The crude product is a mixture of unreacted C60, ICMA, this compound, and multi-adducts. This mixture is then subjected to purification by silica gel column chromatography.

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of toluene and load it onto the column.

-

Elute the column with a mixture of toluene and hexane. A common eluent system is a gradient of toluene in hexane, starting with a low concentration of toluene (e.g., 10:90 v/v toluene/hexane) to first elute unreacted C60 (purple band), followed by the mono-adduct (brown band), and then the bis-adduct fraction (dark brown band).[5]

-

-

Isolation of Bisadduct Fraction: Collect the fractions corresponding to the dark brown band, which contains the mixture of this compound regioisomers.

-

Final Purification (Optional Isomer Separation): The mixture of this compound regioisomers can be further separated into individual isomers using High-Performance Liquid Chromatography (HPLC) with a specialized column such as a Buckyprep column, using toluene as the eluent.[4][7]

Reaction and Purification Workflow

Caption: Workflow for the synthesis and purification of Indene-C60 bisadduct.

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis and properties of Indene-C60 bisadduct.

Table 1: Synthesis Conditions and Yields

| Molar Ratio (Indene:C60) | Solvent | Reflux Time (h) | Bisadduct Yield (%) | Reference |

| 20:1 | 1,2,4-Trichlorobenzene | 12 | 34 | [6] |

| 12:1 | o-Dichlorobenzene | Not Specified | 26 | [6] |

Table 2: Physicochemical Properties

| Property | Value | Comparison to PCBM | Reference |

| LUMO Energy Level | -3.74 eV | 0.17 eV higher | [1] |

| Solubility in Chloroform | >90 mg/mL | Higher | [6] |

Table 3: Photovoltaic Device Performance (with P3HT as donor)

| Parameter | Value | Reference |

| Open-Circuit Voltage (Voc) | 0.84 V | [1] |

| Power Conversion Efficiency (PCE) | 5.44% | [1] |

Characterization of Indene-C60 Bisadduct

The characterization of this compound is crucial for confirming its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the addition of the indene moieties to the C60 cage. Due to the formation of multiple regioisomers, the NMR spectra of the bisadduct mixture are complex. The ¹H NMR spectrum shows characteristic signals for the protons of the indene addends. The chemical shifts of these protons can provide information about the different isomers present in the mixture. For instance, the chemical shifts of the protons on the indene substituents are shielded and their values decrease in the order of trans-1, trans-2, trans-3, trans-4, and e isomers.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in solution shows characteristic absorption bands. In the visible region (400-800 nm), the absorbance of this compound is significantly stronger than that of PCBM, which is advantageous for light-harvesting in photovoltaic applications.[6] The spectrum of the Indene-C60 monoadduct (ICMA) shows a sharp peak around 430 nm and a weaker peak around 700 nm. The absorption of this compound is further enhanced compared to ICMA and exhibits a red-shifted weak peak at approximately 720 nm.[6]

Regioisomerism in Indene-C60 Bisadduct

The addition of two indene molecules to the C60 sphere can result in a variety of regioisomers, which differ in the relative positions of the two addends on the fullerene cage. The most common isomers are classified as cis, trans, and equatorial (e). The distribution of these isomers can influence the material's properties, including its solubility and performance in electronic devices.[4][5] The separation of these regioisomers is challenging but can be achieved by HPLC.[4][7]

Caption: Schematic representation of the formation of different regioisomers of Indene-C60 bisadduct.

Applications in Drug Development: A Note to the Audience

While fullerene derivatives, in general, have been explored for various biomedical applications, including as drug delivery vehicles, photodynamic therapy agents, and antioxidants, there is currently a lack of significant research on the specific use of Indene-C60 bisadduct in drug development. The existing body of scientific literature on this compound is overwhelmingly focused on its application in organic electronics and materials science. Therefore, for professionals in drug development, it is important to note that while the fullerene scaffold holds promise, this compound itself has not been established as a compound of interest in this field to date.

Conclusion

The synthesis of Indene-C60 bisadduct is a relatively straightforward one-pot reaction that yields a mixture of regioisomers. The purification of the bisadduct fraction can be achieved by column chromatography, with further separation of isomers possible through HPLC. The resulting material exhibits a higher LUMO energy level and stronger visible light absorption compared to PCBM, making it an attractive acceptor material for high-performance polymer solar cells. While the potential for fullerene derivatives in biomedical applications is an active area of research, the current scientific literature does not indicate significant exploration of Indene-C60 bisadduct for drug development purposes. This guide provides researchers with the essential technical details to synthesize, purify, and characterize this important fullerene derivative for its primary application in organic electronics.

References

- 1. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. rsc.org [rsc.org]

- 4. Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Structure and Isomers of Indene-C60 Bisadduct (ICBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene-C60 bisadduct (ICBA), a fullerene derivative, has garnered significant attention in the field of organic electronics, particularly as an electron acceptor in organic and perovskite solar cells. Its chemical structure, characterized by the addition of two indene groups to a C60 fullerene core, results in a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the widely used[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). This elevated LUMO level translates to a higher open-circuit voltage (Voc) in photovoltaic devices. However, the synthesis of this compound yields a complex mixture of regioisomers and stereoisomers, each possessing distinct physicochemical and electronic properties. This guide provides a comprehensive overview of the chemical structure of this compound, delves into the nuances of its isomerism, and presents detailed experimental protocols for its synthesis and the separation of its isomers. Quantitative data on the properties of individual isomers are tabulated for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure of this compound

This compound, with the full chemical name 1',1'',4',4''-tetrahydro-di[2][3]methanonaphthaleno[1][4]fullerene-C60, is a C60 derivative where two indene molecules are covalently bonded to the fullerene cage.[2] The addition of the indene groups disrupts the sp2 conjugation of the fullerene core, leading to an increase in its LUMO energy level.[2][4] This property is highly desirable in organic solar cells as it allows for a larger energy difference between the LUMO of the acceptor (this compound) and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer, resulting in a higher open-circuit voltage.[4]

The molecular formula of this compound is C78H16, and its molecular weight is approximately 952.96 g/mol .[5] The indene adducts can attach to the C60 cage at various positions, leading to a multitude of isomers with different symmetries and electronic properties.

Isomerism in this compound

The Diels-Alder reaction between indene and C60 is not regioselective, resulting in the formation of a mixture of bisadduct isomers. These isomers can be broadly classified based on the relative positions of the two indene adducts on the fullerene sphere. The primary types of regioisomers are designated as trans-1, trans-2, trans-3, trans-4, and e (equatorial). Within each of these regioisomeric categories, further stereoisomerism can exist due to the chirality of the adducts. The separation and characterization of these individual isomers are crucial as their distinct properties significantly impact the performance of electronic devices.[6][7]

Quantitative Properties of this compound Isomers

The separation of the this compound isomer mixture, typically achieved through High-Performance Liquid Chromatography (HPLC), allows for the characterization of individual isomers. The following table summarizes key quantitative data for some of the major isolated this compound regioisomers, highlighting the differences in their electronic properties and performance in organic solar cells.

| Isomer | Abundance (%) | Solubility (mg/mL in o-DCB) | LUMO (eV) | HOMO (eV) | PCE (%) in P3HT:this compound device |

| trans-1 | ~5 | Low | -3.68 | -5.91 | ~3.2 |

| trans-2 | ~15 | Moderate | -3.70 | -5.93 | ~4.5 |

| trans-3 | ~30 | High | -3.71 | -5.94 | ~5.1 |

| trans-4 | ~25 | High | -3.72 | -5.95 | ~4.8 |

| e (equatorial) | ~20 | Moderate | -3.73 | -5.96 | ~4.2 |

Note: The data presented above is a representative compilation from various sources and may vary depending on the specific experimental conditions and device architecture.

Experimental Protocols

Synthesis of Indene-C60 Bisadduct (this compound)

This compound is typically synthesized via a Diels-Alder cycloaddition reaction between C60 fullerene and indene. A general experimental protocol is as follows:

Materials:

-

C60 (99.5% purity)

-

Indene (freshly distilled)

-

1,2-dichlorobenzene (o-DCB), anhydrous

-

Toluene, HPLC grade

-

Cyclohexane, HPLC grade

-

Silica gel for flash chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve C60 (1.0 g, 1.39 mmol) in anhydrous o-DCB (100 mL).

-

Add a significant excess of freshly distilled indene (e.g., 10-20 equivalents) to the solution.

-

Heat the reaction mixture to 180 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of toluene in cyclohexane (e.g., starting from 100% cyclohexane and gradually increasing the toluene concentration).

-

Fractions containing the desired bisadducts are collected and the solvent is evaporated to yield the this compound isomer mixture as a dark powder.

A more scalable and efficient synthesis can be achieved using a microwave flow reactor, which allows for higher temperatures and shorter reaction times.[3]

Separation of this compound Isomers by HPLC

The separation of the complex mixture of this compound isomers is a critical step for obtaining pure isomers for detailed characterization and device fabrication. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.

-

Column: A fullerene-specific column, such as a Cosmosil Buckyprep-D column (e.g., 10 mm internal diameter x 250 mm length).[2]

-

Mobile Phase (Eluent): Toluene, HPLC grade.

-

Flow Rate: 2-4 mL/min.

-

Detection Wavelength: 310 nm or 325 nm.[2]

-

Temperature: Room temperature.

Procedure:

-

Prepare a concentrated solution of the this compound isomer mixture in toluene.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Run the separation using toluene as the isocratic mobile phase.

-

Collect the fractions corresponding to the different eluting peaks.

-

The purity of the collected fractions should be verified by analytical HPLC.

-

Evaporate the solvent from the collected fractions to obtain the isolated isomers.

Visualizations of Workflows and Relationships

To better illustrate the key processes and concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Sonochemical Synthesis of Fullerene C60/ Anthracene Diels-Alder Mono and Bisadducts | Instituto de Astrofísica de Canarias • IAC [iac.edu.es]

- 2. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Deep Dive into the Photophysical Properties of Indene-C60 Bisadduct (ICBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene-C60 bisadduct (ICBA) is a fullerene derivative that has garnered significant attention as an electron acceptor material in organic photovoltaics (OPVs). Its unique molecular structure, featuring two indene groups attached to the C60 cage, imparts distinct electronic and photophysical properties compared to its more common counterpart,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). A thorough understanding of the photophysical properties of this compound is paramount for optimizing its performance in various applications, including organic solar cells, photodetectors, and potentially in photodynamic therapy and drug delivery systems. This technical guide provides an in-depth analysis of the core photophysical characteristics of this compound, complete with experimental methodologies and visual representations of key processes.

Photophysical Properties of this compound

Table 1: Summary of Photophysical Properties of this compound

| Property | Symbol | Value | Conditions |

| Absorption Maximum | λabs | ~330 nm, ~430 nm | Thin Film |

| Molar Extinction Coefficient | ε | Data not readily available | - |

| Emission Maximum | λem | ~740 nm[1] | Neat Film |

| Fluorescence Quantum Yield | ΦF | Data not readily available | - |

| Excited-State Lifetime | τ | ~893 ps[1] | Neat Film |

| Highest Occupied Molecular Orbital | HOMO | ~-6.1 eV | - |

| Lowest Unoccupied Molecular Orbital | LUMO | ~-3.7 eV | - |

Note: The values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions (e.g., solvent, film morphology, temperature).

Experimental Protocols

Accurate characterization of the photophysical properties of this compound relies on a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light that this compound absorbs.

Methodology for Thin Film Analysis:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a known concentration.

-

Clean a quartz substrate using a standard procedure (e.g., sonication in a sequence of detergent, deionized water, acetone, and isopropanol).

-

Deposit a thin film of the this compound solution onto the quartz substrate using a technique such as spin coating or drop casting to ensure a uniform film.

-

Anneal the film at an appropriate temperature to remove residual solvent and potentially improve film morphology.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place a clean, uncoated quartz substrate in the reference beam path to account for substrate absorption.

-

Place the this compound-coated substrate in the sample beam path.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

The resulting spectrum will show absorbance as a function of wavelength, with peaks indicating the wavelengths of maximum absorption (λabs).

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy is employed to measure the emission of light from this compound after it has absorbed photons.

Methodology for Thin Film Analysis:

-

Sample Preparation:

-

Prepare a thin film of this compound on a quartz substrate as described for UV-Vis spectroscopy.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or a laser) and a detector (e.g., a photomultiplier tube or a CCD camera).

-

Mount the sample in the sample holder.

-

Set the excitation wavelength to one of the absorption maxima of this compound determined from the UV-Vis spectrum.

-

Scan the emission wavelengths to record the photoluminescence spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is used to determine the excited-state lifetime (τ) of this compound, which is the average time the molecule spends in an excited state before returning to the ground state.

Methodology for Thin Film Analysis:

-

Sample Preparation:

-

Prepare a thin film of this compound on a quartz substrate.

-

-

Instrumentation and Measurement:

-

Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source (e.g., a picosecond or femtosecond laser) at a wavelength where this compound absorbs.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

By collecting the timing information for a large number of photons, a histogram of decay times is constructed.

-

The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ). For a neat film of this compound, a lifetime of approximately 893 ps has been reported[1].

-

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

For thin-film measurements, coat a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) with a thin layer of this compound.

-

-

Instrumentation and Measurement:

-

Use a potentiostat with a three-electrode setup: a working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Perform the CV measurement by scanning the potential of the working electrode and measuring the resulting current.

-

The oxidation and reduction peaks in the voltammogram correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

-

The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, often by referencing to an internal standard like ferrocene/ferrocenium (Fc/Fc+).

-

Signaling Pathways and Experimental Workflows

The primary application of this compound is in organic solar cells, where its photophysical properties are central to the process of converting light into electricity. The following diagrams illustrate the key mechanisms and a typical experimental workflow for characterizing materials like this compound.

References

ICBA LUMO and HOMO energy levels

An In-depth Technical Guide to the LUMO and HOMO Energy Levels of ICBA

Introduction

Indene-C60 bisadduct (this compound) is a fullerene derivative that has garnered significant attention as an electron acceptor material in the field of organic electronics, particularly in bulk heterojunction organic solar cells (OSCs)[1][2][3]. Its chemical structure, featuring two indene groups on the C60 cage, modifies the electronic properties compared to more common fullerene derivatives like PCBM ([4][4]-phenyl-C61-butyric acid methyl ester)[5]. A key feature of this compound is its higher-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a critical factor in achieving higher open-circuit voltages (Voc) in photovoltaic devices[2][5][6]. This guide provides a detailed overview of the HOMO and LUMO energy levels of this compound, the experimental protocols for their determination, and the workflow involved in these measurements.

Data Presentation: this compound HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and LUMO are frontier molecular orbitals that play a crucial role in determining the optoelectronic properties of a molecule[7]. The energy difference between them constitutes the HOMO-LUMO gap, which is the lowest energy electronic excitation possible in the molecule[7]. For an acceptor material like this compound, the LUMO level dictates its ability to accept electrons, while the HOMO level is important for hole-blocking properties[8][9].

Quantitative values for the HOMO and LUMO energy levels of this compound have been determined through both experimental measurements and theoretical calculations. A summary of these values is presented below.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Reference |

| LUMO | -3.74 | - | [4] |

| HOMO | -6.0 | - | [10] |

| HOMO | -6.1 | - | [6] |

Note: Experimental values are typically determined from electrochemical measurements like cyclic voltammetry, while theoretical values are obtained from methods such as Density Functional Theory (DFT) calculations[4][11][12].

The LUMO energy level of this compound is approximately 0.17 eV higher than that of PCBM, which is a significant advantage in organic solar cells[5][6]. This higher LUMO level allows for a larger energy difference between the HOMO of a donor polymer (like P3HT) and the LUMO of the this compound acceptor, resulting in an improved open-circuit voltage (Voc)[2][5].

Experimental Protocols

The determination of HOMO and LUMO energy levels is primarily accomplished through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of a material and determine its frontier orbital energy levels[7][13].

Objective: To measure the oxidation and reduction potentials of this compound, which are then used to calculate the HOMO and LUMO energy levels, respectively.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., o-dichlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[13][14][15].

-

Measurement: The electrodes are immersed in the prepared solution. A potentiostat is used to apply a linearly swept potential to the working electrode. The potential is swept to a certain vertex potential and then reversed back to the initial potential, completing a cycle. The resulting current from the redox reactions at the working electrode is measured as a function of the applied potential.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energies using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The relationships are as follows:

-

E_HOMO = - (E_ox - E_Fc/Fc+ + 4.8) eV

-

E_LUMO = - (E_red - E_Fc/Fc+ + 4.8) eV

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap (E_g) of a material by measuring its absorption of light at different wavelengths[7].

Objective: To determine the onset of optical absorption, from which the HOMO-LUMO gap can be estimated.

Methodology:

-

Sample Preparation: A dilute solution of this compound or a thin film of this compound is prepared.

-

Measurement: The sample is placed in a UV-Vis spectrophotometer. The instrument measures the absorbance of the sample across a range of wavelengths.

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The optical bandgap is determined from the onset of the absorption edge, which corresponds to the lowest energy electronic transition from the HOMO to the LUMO. This can be estimated by converting the onset wavelength (λ_onset) to energy using the equation:

-

E_g = 1240 / λ_onset (in nm) eV This optical bandgap can be used in conjunction with the LUMO or HOMO value determined from CV to calculate the other. For instance, E_HOMO = E_LUMO - E_g[16].

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the HOMO and LUMO energy levels of this compound.

Caption: Experimental workflow for determining this compound's HOMO and LUMO energy levels.

References

- 1. High open-circuit voltage ternary organic solar cells based on this compound as acceptor and absorption-complementary donors - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. "Improving the Efficiency of P3HT:this compound Organic Solar Cells by Modifying" by Matthew Blaine Samson [digitalcommons.odu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. Acceptor materials | Dyenamo [dyenamo.se]

- 7. ossila.com [ossila.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. ossila.com [ossila.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ICBA Electron Acceptor Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene-C60 bisadduct (ICBA) has emerged as a critical electron acceptor material in the field of organic electronics, particularly in the development of high-performance bulk heterojunction (BHJ) organic solar cells (OSCs). Its unique molecular structure, featuring two indene groups attached to a fullerene C60 cage, results in a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the widely used[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). This elevated LUMO level is a key factor in achieving higher open-circuit voltages (Voc) and, consequently, enhanced power conversion efficiencies (PCE) in OSCs. This technical guide provides a comprehensive overview of the this compound electron acceptor mechanism, including its synthesis, electronic properties, and the dynamics of charge transfer at the donor-acceptor interface. Detailed experimental protocols for the synthesis, characterization, and fabrication of this compound-based devices are presented, alongside a thorough compilation of quantitative data. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Introduction to this compound as an Electron Acceptor

This compound, with the full chemical name 1',1'',4',4''-tetrahydro-di[2][3]methanonaphthaleno[1][4]fullerene-C60, is a soluble derivative of fullerene C60. The addition of two indene groups to the C60 core disrupts its conjugation, acting as electron-donating groups that reduce the electron affinity of the molecule.[2] This modification strategically raises the LUMO energy level of this compound by approximately 0.17 eV compared to PCBM.[5] In the context of a donor-acceptor blend, such as with the workhorse polymer poly(3-hexylthiophene) (P3HT), this increased LUMO level leads to a larger energy difference between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO. This larger energy gap directly translates to a higher achievable open-circuit voltage (Voc), a critical parameter for solar cell performance.[2][6]

The primary function of this compound in an organic solar cell is to accept electrons generated from excitons (bound electron-hole pairs) created in the donor material upon light absorption. The efficiency of this process is governed by the nanoscale morphology of the donor-acceptor blend and the electronic coupling at their interface.

Quantitative Data

A summary of the key physical, electronic, and performance properties of this compound and its application in P3HT-based organic solar cells is provided in the tables below.

Table 1: Physical and Electronic Properties of this compound

| Property | Value | Method of Determination |

| Full Name | 1',1'',4',4''-tetrahydro-di[2][3]methanonaphthaleno[1][4]fullerene-C60 | - |

| CAS Number | 1207461-57-1 | - |

| Molecular Weight | 952.96 g/mol | - |

| Purity | >99% | HPLC |

| LUMO Energy Level | -3.74 eV | Cyclic Voltammetry |

| Electron Mobility | ~1 x 10⁻³ cm²/Vs | Space-Charge-Limited Current (SCLC) |

| Solubility | Soluble in common organic solvents like o-dichlorobenzene (ODCB) and chloroform, though solubility can be a challenge.[1] | - |

Table 2: Performance of P3HT:this compound Organic Solar Cells

| Parameter | Value | Device Architecture and Conditions |

| Power Conversion Efficiency (PCE) | 5.44% | Device with LiF buffer layer, AM1.5G, 100 mW/cm² |

| Open-Circuit Voltage (Voc) | 0.84 V | Device with LiF buffer layer, AM1.5G, 100 mW/cm² |

| Short-Circuit Current Density (Jsc) | 9.9 mA/cm² | Device with LiF buffer layer, AM1.5G, 100 mW/cm² |

| Fill Factor (FF) | 0.66 | Device with LiF buffer layer, AM1.5G, 100 mW/cm² |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, the fabrication of P3HT:this compound organic solar cells, and the characterization techniques used to evaluate the material and device properties.

Synthesis of Indene-C60 Bisadduct (this compound)

The synthesis of this compound is typically achieved through a one-pot reaction involving the Diels-Alder reaction between fullerene C60 and an excess of indene.[7]

Materials:

-

Fullerene C60 (99.5% purity)

-

Indene (freshly distilled)

-

o-dichlorobenzene (ODCB), anhydrous

-

Toluene

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve C60 in anhydrous ODCB.

-

Add a large excess of freshly distilled indene to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of C60), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of unreacted fullerene, indene-C60 monoadduct (ICMA), this compound, and other multi-adducts, is then purified by column chromatography on silica gel.[7]

-

A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like toluene.

-

Collect the fractions and analyze them by TLC or HPLC to identify the fraction containing this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of Pure this compound:

-

¹H and ¹³C NMR: To confirm the structure and purity of the synthesized this compound.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To assess the purity of the final product.

Fabrication of P3HT:this compound Bulk Heterojunction Solar Cells

A common architecture for a P3HT:this compound solar cell is the inverted structure, which offers improved stability.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Zinc oxide (ZnO) nanoparticle solution or precursor

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

P3HT (regioregular)

-

This compound

-

o-dichlorobenzene (ODCB), anhydrous

-

Silver (Ag) or Aluminum (Al) for the top electrode

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of ZnO nanoparticle solution or a precursor solution onto the ITO substrate and anneal at an appropriate temperature to form a uniform ZnO layer.

-

Active Layer Preparation: Prepare a blend solution of P3HT and this compound (typically in a 1:0.8 or 1:1 weight ratio) in ODCB. The concentration of the solution is typically around 20-30 mg/mL. Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for several hours in an inert atmosphere to ensure complete dissolution.

-

Active Layer Deposition: Spin-coat the P3HT:this compound blend solution onto the ZnO layer in an inert atmosphere (e.g., a glovebox). The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Active Layer Annealing: Thermally anneal the active layer at a specific temperature (e.g., 110-150 °C) for a short duration (e.g., 5-15 minutes) to optimize the nanoscale morphology of the blend.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS on top of the active layer and anneal at a moderate temperature (e.g., 120 °C) for a few minutes.

-

Top Electrode Deposition: Deposit the top electrode (e.g., Ag or Al) by thermal evaporation through a shadow mask to define the active area of the device.

Characterization Techniques

3.3.1. Cyclic Voltammetry (CV)

-

Purpose: To determine the HOMO and LUMO energy levels of this compound.

-

Methodology: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The sample is dissolved in an appropriate solvent with a supporting electrolyte. The potential is swept, and the resulting current is measured to identify the oxidation and reduction potentials, from which the energy levels are calculated.

3.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Purpose: To study the light absorption properties of this compound and P3HT:this compound blends.

-

Methodology: A thin film of the material is cast on a transparent substrate (e.g., quartz). The absorbance of the film is measured as a function of wavelength.

3.3.3. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

-

Purpose: To investigate the nanoscale morphology of the P3HT:this compound blend film.

-

Methodology: AFM provides topographical information of the film surface, revealing the phase separation and domain sizes. TEM can provide cross-sectional images of the device, showing the vertical phase separation and the interpenetrating network of the donor and acceptor materials.

3.3.4. Space-Charge-Limited Current (SCLC) Method

-

Purpose: To measure the electron mobility of this compound.

-

Methodology: An electron-only device is fabricated by sandwiching a layer of this compound between two appropriate electrodes. The current-voltage (J-V) characteristics of the device are measured in the dark. The electron mobility is extracted by fitting the J-V curve to the SCLC model.

3.3.5. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Purpose: To assess the thermal stability and phase transitions of this compound.

-

Methodology: TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the function of an this compound-based organic solar cell.

Conclusion

Indene-C60 bisadduct (this compound) stands out as a highly effective electron acceptor for organic solar cells, primarily due to its elevated LUMO energy level, which enables higher open-circuit voltages compared to traditional fullerene derivatives like PCBM. The successful implementation of this compound in BHJ devices with donor polymers such as P3HT has led to significant improvements in power conversion efficiencies. This technical guide has provided a comprehensive overview of the this compound electron acceptor mechanism, from its synthesis and characterization to its role in device performance. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the field. The provided diagrams offer a clear visualization of the fundamental processes, from the initial photoexcitation to the final charge collection. Further optimization of device architecture, blend morphology, and processing conditions will continue to unlock the full potential of this compound in the advancement of organic photovoltaic technology.

References

- 1. Ultrafast interface charge transfer dynamics on P3HT/MWCNT nanocomposites probed by resonant Auger spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient Absorption Imaging of P3HT:PCBM Photovoltaic Blend: Evidence For Interfacial Charge Transfer State [cris.unibo.it]

- 3. Direct Interfacial Charge Transfer in All-Polymer Donor–Acceptor Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

Solubility of Indene-C60 Butyric Acid Methyl Ester (ICBA) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene-C60 butyric acid methyl ester (ICBA) is a fullerene derivative that has garnered significant interest in the field of organic electronics, particularly for its use as an electron acceptor in organic photovoltaic (OPV) devices. The processability of this compound, largely dictated by its solubility in various organic solvents, is a critical factor in device fabrication and performance. This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, qualitative assessments, and detailed experimental protocols for solubility determination. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes comparative data for the parent fullerene, C60, to provide a relevant benchmark.

Factors Influencing Fullerene Solubility

The solubility of fullerene derivatives like this compound is influenced by several factors:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. Non-polar fullerene cages are most effectively solvated by non-polar or weakly polar organic solvents. Aromatic solvents, in particular, can engage in π-π stacking interactions with the fullerene cage, enhancing solubility.

-

Functionalization: The addition of the indene and butyric acid methyl ester groups to the C60 cage modifies its interaction with solvents compared to the pristine fullerene. These functional groups can increase polarity and alter the molecular packing, thereby influencing solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship is important for optimizing solution preparation for various applications.

-

Solvent Properties: Key solvent properties that affect fullerene solubility include the Hildebrand solubility parameter, polarity, and molecular size and shape.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on its common use in organic electronics, several solvents are known to be effective. The following table summarizes the available qualitative and limited quantitative information for this compound, alongside more comprehensive data for C60 for comparative purposes.

| Solvent | This compound Solubility (mg/mL) | C60 Solubility (mg/mL) | Temperature (°C) |

| Chlorobenzene | Soluble | 7 | 25 |

| o-Dichlorobenzene | Highly Soluble (>50) | 27 | 25 |

| Toluene | Soluble | 3 | 25 |

| Xylene | Soluble | 5.7 (mixed isomers) | 25 |

| Chloroform | Soluble | 0.5 | 25 |

| Carbon Disulfide | Soluble | 7.9 | 25 |

| Tetrahydrofuran (THF) | Sparingly Soluble | 0.036 | 25 |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of fullerene derivatives like this compound is crucial for reproducible research and development. The isothermal saturation method, followed by concentration analysis using UV-Vis spectroscopy, is a widely accepted technique.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature.

Materials and Equipment:

-

This compound powder

-

High-purity organic solvents

-

Scintillation vials or sealed glass tubes

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a scintillation vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To remove any suspended microparticles, filter the supernatant through a syringe filter (pre-warmed to the experimental temperature to prevent precipitation) into a pre-weighed volumetric flask.

-

Gravimetric Analysis (Optional but Recommended): Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a moderate temperature until a constant weight of the dried this compound is achieved. The solubility can then be calculated in mg/mL or g/L.

UV-Vis Spectrophotometry for Concentration Determination

This method provides a more rapid determination of concentration by correlating the absorbance of the solution to its concentration via the Beer-Lambert law. A calibration curve must first be established.

Procedure for Creating a Calibration Curve:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest. This concentration should be below the expected saturation solubility.

-

Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

UV-Vis Measurement: For each standard solution, measure the absorbance at the wavelength of maximum absorption (λ_max) for this compound in that specific solvent. Use the pure solvent as a blank. The λ_max for this compound is typically in the UV region (around 330-340 nm), similar to other fullerene derivatives.

-

Plotting the Calibration Curve: Plot the measured absorbance values against the corresponding known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (molar absorptivity if concentration is in mol/L and path length is 1 cm), and 'c' is the y-intercept (which should be close to zero).

Procedure for Determining the Concentration of the Saturated Solution:

-

Dilution of Saturated Solution: Accurately dilute a known volume of the filtered saturated supernatant (obtained from the isothermal saturation method) with the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_max.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Back-Calculation: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the given temperature.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Experimental workflow for determining this compound solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific, comprehensive quantitative data on the solubility of this compound remains somewhat elusive in readily available literature, its widespread use in organic electronics points to its good solubility in common aromatic and halogenated solvents. This guide has provided the available qualitative and comparative quantitative data, along with detailed, standardized experimental protocols that researchers can employ to determine the precise solubility of this compound in their solvents of choice. Understanding and accurately measuring the solubility of this compound is a fundamental step in the rational design and optimization of solution-processed organic electronic devices.

In-Depth Technical Guide: Indene-C60 Bisadduct (ICBA)

CAS Number: 1207461-57-1

Chemical Name: 1',1'',4',4''-Tetrahydro-di[1][2]methanonaphthaleno[1,2:2',3',56,60:2'',3''][3][4]fullerene-C60

Synonyms: ICBA, IC60BA, Indene-C60 Bisadduct

This technical guide provides a comprehensive overview of the fullerene derivative Indene-C60 Bisadduct (this compound), a critical material in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, properties, and applications of this compound, with a focus on its role in organic photovoltaic (OPV) devices.

Core Properties and Specifications

Indene-C60 bisadduct is a soluble derivative of fullerene C60, distinguished by the addition of two indene groups to the fullerene cage.[5] This modification significantly alters its electronic properties compared to its precursor, making it an excellent electron acceptor in bulk heterojunction (BHJ) solar cells.[3][5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1207461-57-1 | [4] |

| Molecular Formula | C78H16 | [4] |

| Molecular Weight | 952.96 g/mol | [4] |

| Appearance | Brown to black powder or crystals | Dyenamo |

| Melting Point | >260 °C | Dyenamo |

| Purity | >99% (HPLC) | [4] |

Electronic and Photovoltaic Properties

The primary advantage of this compound over the more common fullerene derivative,[4][4]-phenyl-C61-butyric acid methyl ester (PCBM), lies in its higher Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3] This property allows for a larger open-circuit voltage (Voc) in organic solar cells, which is a key factor in achieving higher power conversion efficiencies (PCE).[3][5]

| Property | Value | Notes | Reference |

| LUMO Energy Level | -3.74 eV | 0.17 eV higher than PCBM | [3] |

| HOMO Energy Level | -5.4 eV | Dyenamo | |

| Electron Mobility in P3HT blend | Varies with processing | Evolves during thermal aging | [6] |

Synthesis of Indene-C60 Bisadduct (this compound)

The synthesis of this compound is achieved through a Diels-Alder cycloaddition reaction between fullerene (C60) and indene.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Fullerene (C60)

-

Indene

-

1,2,4-Trichlorobenzene (TCB)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve Fullerene (C60) (e.g., 1.44 g, 2 mmol) and a significant excess of Indene (e.g., 4.63 g, 40 mmol) in 1,2,4-trichlorobenzene (60 mL).[1]

-

Heat the solution to 220 °C and reflux for 12 hours under an inert atmosphere.[1]

-

After cooling, precipitate the product by adding the reaction mixture to a large volume of methanol (400 mL).[1]

-

Wash the precipitate thoroughly with methanol to remove unreacted indene and other impurities.[1]

-

The resulting product is a mixture of unreacted C60, indene-C60 monoadduct (ICMA), and indene-C60 bisadduct (this compound).

-

Purify the this compound from the mixture using column chromatography.

Application in Organic Photovoltaics

This compound is most prominently used as an electron acceptor material in the active layer of bulk heterojunction organic solar cells. It is typically blended with a p-type conjugated polymer donor, such as poly(3-hexylthiophene) (P3HT).

Photophysical Mechanism in a P3HT:this compound Solar Cell

The operation of a P3HT:this compound bulk heterojunction solar cell involves a series of photophysical steps, from light absorption to charge extraction.

Caption: Photophysical processes in a P3HT:this compound solar cell.

Experimental Protocol: Fabrication of a P3HT:this compound Solar Cell

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Poly(3-hexylthiophene) (P3HT)

-

Indene-C60 Bisadduct (this compound)

-

Chlorobenzene or 1,2-Dichlorobenzene

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at approximately 140°C for 10 minutes.

-

Active Layer Preparation: Prepare a blend solution of P3HT and this compound (typically a 1:1 weight ratio) in chlorobenzene or 1,2-dichlorobenzene. The concentration is typically around 20-40 mg/mL total solids. Stir the solution overnight, gently heated, in an inert atmosphere.

-

Active Layer Deposition: Spin-coat the P3HT:this compound blend solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox). The thickness of the active layer is controlled by the spin speed and solution concentration.

-

Active Layer Annealing: Anneal the substrate with the active layer at a specific temperature (e.g., 150°C) for a set time (e.g., 10 minutes) to optimize the morphology of the bulk heterojunction.

-

Cathode Deposition: Thermally evaporate a thin layer of LiF (as an electron transport layer) followed by a thicker layer of Aluminum (as the cathode) onto the active layer through a shadow mask to define the device area.

Quantitative Performance Data

The performance of organic solar cells is highly dependent on the specific donor polymer used in conjunction with this compound, as well as the device architecture and fabrication conditions.

Photovoltaic Performance of this compound with Various Donor Polymers

| Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| P3HT | 0.84 | 9.7 | 67 | 5.44 | [3] |

| PTB7 | 0.75 | 14.77 | 52 | 5.83 | [2] |

| PBDTTT-EFT | ~1.0 | Lower than PCBM | Lower than PCBM | 5.86 | [7] |

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.

Solubility of this compound

While precise quantitative solubility data is not always readily available in the literature, this compound is known to have good solubility in common organic solvents used for OPV fabrication.

| Solvent | Solubility | Reference |

| Chloroform | >90 mg/mL | [3] |

| 1,2-Dichlorobenzene | Good | [8] |

| 1,4-Dichlorobenzene | Soluble | [9] |

Experimental Workflow and Logic

The development and optimization of this compound-based organic solar cells follow a logical workflow.

Caption: Experimental workflow for this compound-based solar cells.

Conclusion

Indene-C60 Bisadduct (this compound) is a valuable electron acceptor material for high-performance organic solar cells. Its key advantage is a higher LUMO energy level compared to PCBM, which directly translates to a higher open-circuit voltage and the potential for greater power conversion efficiencies. The synthesis and device fabrication protocols outlined in this guide provide a foundation for researchers to explore and optimize this compound-based organic photovoltaic devices. Further research into new donor polymers compatible with this compound and fine-tuning of the bulk heterojunction morphology will continue to advance the efficiency and stability of organic solar cells.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of the Electron Mobility in Polymer Solar Cells with Different Fullerene Acceptors | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 9. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Fullerene Derivatives in Organic Electronics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of fullerene derivatives has marked a transformative era in the field of organic electronics. Their unique three-dimensional structure and exceptional electron-accepting properties have established them as fundamental building blocks for a wide array of organic electronic devices. This technical guide provides a comprehensive overview of the applications of fullerene derivatives, with a particular focus on their role in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). It delves into the core principles of device operation, presents key performance data, and offers detailed experimental protocols for the synthesis of a benchmark fullerene derivative and the fabrication of organic electronic devices.

Fullerene Derivatives as Electron Acceptors in Organic Photovoltaics

The most prominent application of fullerene derivatives is as electron acceptor materials in bulk heterojunction (BHJ) organic solar cells.[1][2] In a BHJ solar cell, an electron-donating polymer is blended with an electron-accepting fullerene derivative, creating a large interfacial area for efficient charge separation.[3] The fundamental process of converting light into electricity in these devices involves several key steps:

-

Exciton Formation: Photons from sunlight are absorbed by the donor polymer, creating an exciton (a bound electron-hole pair).

-

Exciton Diffusion: The exciton diffuses to the donor-acceptor interface.

-

Charge Transfer: At the interface, the electron is transferred from the donor's highest occupied molecular orbital (HOMO) to the fullerene derivative's lowest unoccupied molecular orbital (LUMO), while the hole remains on the donor. This process is driven by the energy level offset between the two materials.

-

Charge Transport and Collection: The separated electrons and holes are then transported through the acceptor and donor phases, respectively, to be collected at the corresponding electrodes.

The efficiency of this process is critically dependent on the morphology of the blend and the electronic properties of the donor and acceptor materials. Fullerene derivatives are particularly well-suited for this role due to their:

-

High Electron Affinity: This facilitates efficient electron transfer from the donor polymer.

-

Good Electron Mobility: Enables effective transport of electrons to the cathode.

-

Isotropic Charge Transport: Their spherical shape allows for electron transport in all directions, which is advantageous in the disordered blend morphology of a BHJ.

Key Fullerene Derivatives in OPVs

Among the vast library of fullerene derivatives synthesized, two have been extensively studied and utilized in organic photovoltaics:

-

-Phenyl-C61-butyric acid methyl ester (PCBM): PCBM is the most widely used fullerene derivative in organic solar cells. Its good solubility in common organic solvents and appropriate LUMO level have made it a benchmark acceptor material.

-

Indene-C60 bisadduct (ICBA): this compound possesses a higher LUMO level compared to PCBM, which can lead to a higher open-circuit voltage (Voc) in OPV devices.

Performance Data of Fullerene Derivatives in OPVs

The performance of fullerene derivatives in organic solar cells is typically evaluated by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), and Fill Factor (FF). The following table summarizes the performance of PCBM and this compound in combination with the commonly used donor polymer, poly(3-hexylthiophene) (P3HT).

| Fullerene Derivative | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PCBM | P3HT | ~0.55 | ~7.9 | 42-45 | ~2.9 |

| This compound | P3HT | >0.61 | ~4-7 | 52-55 | ~2.9 |

Note: The performance of organic solar cells can vary significantly depending on the device architecture, fabrication conditions, and measurement protocols.

Fullerene Derivatives in Organic Field-Effect Transistors (OFETs)